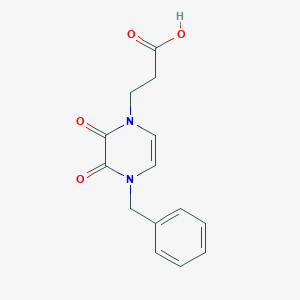
3-(4-Benzyl-2,3-dioxopyrazin-1-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Benzyl-2,3-dioxopyrazin-1-yl)propanoic acid, also known as BDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDP is a heterocyclic compound that contains a pyrazine ring and a benzyl group. It is a white crystalline powder that is soluble in water and organic solvents.
作用机制
The mechanism of action of 3-(4-Benzyl-2,3-dioxopyrazin-1-yl)propanoic acid is not fully understood, but it is believed to be related to its ability to scavenge free radicals and inhibit the production of reactive oxygen species (ROS) in cells. 3-(4-Benzyl-2,3-dioxopyrazin-1-yl)propanoic acid has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
3-(4-Benzyl-2,3-dioxopyrazin-1-yl)propanoic acid has been shown to have several biochemical and physiological effects, including reducing inflammation, protecting against oxidative stress, and regulating glucose metabolism. In animal studies, 3-(4-Benzyl-2,3-dioxopyrazin-1-yl)propanoic acid has been shown to improve insulin sensitivity and reduce blood glucose levels, making it a potential candidate for the treatment of diabetes.
实验室实验的优点和局限性
One of the advantages of using 3-(4-Benzyl-2,3-dioxopyrazin-1-yl)propanoic acid in lab experiments is its availability and ease of synthesis. 3-(4-Benzyl-2,3-dioxopyrazin-1-yl)propanoic acid is also relatively stable and can be stored for long periods without significant degradation. However, one limitation of using 3-(4-Benzyl-2,3-dioxopyrazin-1-yl)propanoic acid is its low solubility in water, which can make it challenging to use in aqueous solutions.
未来方向
There are several future directions for the study of 3-(4-Benzyl-2,3-dioxopyrazin-1-yl)propanoic acid, including further exploration of its potential applications in medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, 3-(4-Benzyl-2,3-dioxopyrazin-1-yl)propanoic acid could be further studied for its potential as a treatment for various diseases, including cancer and diabetes. In materials science, 3-(4-Benzyl-2,3-dioxopyrazin-1-yl)propanoic acid could be used as a building block for the synthesis of new polymers with unique properties. In biochemistry, the mechanism of action of 3-(4-Benzyl-2,3-dioxopyrazin-1-yl)propanoic acid could be further explored to better understand its effects on cellular processes. Overall, the study of 3-(4-Benzyl-2,3-dioxopyrazin-1-yl)propanoic acid has the potential to lead to the development of new materials and therapies with significant benefits for human health and well-being.
合成方法
The synthesis of 3-(4-Benzyl-2,3-dioxopyrazin-1-yl)propanoic acid can be achieved through several methods, including the reaction of 4-benzyl-2,3-dioxo-1-pyrazinecarboxylic acid with 3-bromopropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). This reaction leads to the formation of 3-(4-Benzyl-2,3-dioxopyrazin-1-yl)propanoic acid as a product.
科学研究应用
3-(4-Benzyl-2,3-dioxopyrazin-1-yl)propanoic acid has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, 3-(4-Benzyl-2,3-dioxopyrazin-1-yl)propanoic acid has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as Alzheimer's disease, cancer, and diabetes.
In materials science, 3-(4-Benzyl-2,3-dioxopyrazin-1-yl)propanoic acid has been used as a building block for the synthesis of various polymers, including polyamides, polyesters, and polyurethanes. These polymers have shown promising properties such as biodegradability, biocompatibility, and antimicrobial activity, making them useful in various applications such as drug delivery, tissue engineering, and wound healing.
属性
IUPAC Name |
3-(4-benzyl-2,3-dioxopyrazin-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c17-12(18)6-7-15-8-9-16(14(20)13(15)19)10-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMSWXDNAUQKFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN(C(=O)C2=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Benzyl-2,3-dioxopyrazin-1-yl)propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

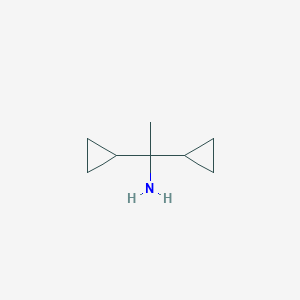
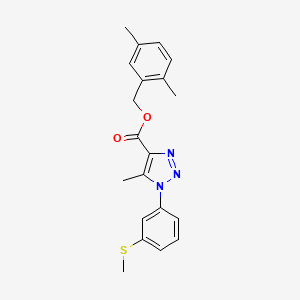
![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2841045.png)
![1-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-one;hydrochloride](/img/structure/B2841046.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2841047.png)
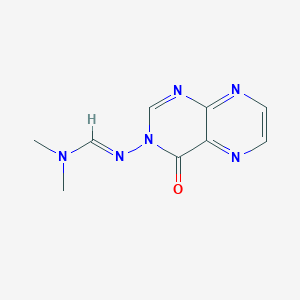
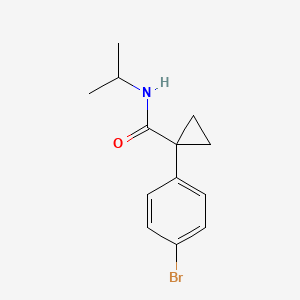
![4-Bromo-2-{[(4-butylphenyl)amino]methyl}phenol](/img/structure/B2841055.png)
![[3-(Methoxymethyl)pyrrolidin-3-yl]methanol](/img/structure/B2841056.png)

![N-[[4-Methoxy-2-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2841061.png)
![Furan-2-yl(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2841063.png)
![N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2841064.png)
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2841065.png)